Borapetoside F: A Comprehensive Technical Overview
Borapetoside F: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borapetoside F is a clerodane diterpenoid glycoside, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Tinospora genus, particularly Tinospora crispa and Tinospora rumphii, Borapetoside F has drawn interest within the scientific community for its potential pharmacological applications.[1] This technical guide provides a detailed overview of the chemical structure, spectroscopic data, isolation methods, and biological activities of Borapetoside F, with a focus on experimental protocols and quantitative data to support further research and development.
Chemical Structure and Properties
Borapetoside F is characterized by a clerodane diterpenoid core structure linked to a glucose moiety. Its systematic IUPAC name is methyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate.
Table 1: Chemical and Physical Properties of Borapetoside F
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄O₁₁ | |
| Molecular Weight | 534.55 g/mol | [2] |
| CAS Number | 151200-50-9 | [2] |
| Appearance | Amorphous powder | |
| Solubility | Soluble in methanol (B129727) |
Spectroscopic Data
The structural elucidation of Borapetoside F was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a definitive fingerprint of the molecule.
Table 2: ¹H NMR Spectroscopic Data for Borapetoside F (in C₅D₅N) [3]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1α | 2.15 | m | |
| 1β | 1.85 | m | |
| 2 | 3.50 | m | |
| 3 | 5.40 | br s | |
| 4 | 5.95 | d | 4.0 |
| 6 | 4.80 | d | 8.0 |
| 10 | 2.55 | m | |
| 11 | 2.30 | m | |
| 12 | 2.05 | m | |
| 14 | 7.42 | br s | |
| 15 | 6.49 | d | 1.6 |
| 16 | 7.47 | d | 1.6 |
| 18 | 1.05 | s | |
| 19 | 0.95 | d | 6.5 |
| 20-OCH₃ | 3.70 | s | |
| 1' | 4.90 | d | 7.5 |
| 2' | 4.10 | t | 8.0 |
| 3' | 4.25 | t | 8.5 |
| 4' | 4.30 | t | 9.0 |
| 5' | 3.95 | m | |
| 6'a | 4.50 | dd | 11.5, 2.5 |
| 6'b | 4.35 | dd | 11.5, 5.5 |
Table 3: ¹³C NMR Spectroscopic Data for Borapetoside F (in C₅D₅N) [3]
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 36.5 | 15 | 111.2 |
| 2 | 35.1 | 16 | 143.5 |
| 3 | 117.8 | 17 | 170.1 |
| 4 | 145.2 | 18 | 28.1 |
| 5 | 45.3 | 19 | 16.5 |
| 6 | 75.1 | 20-OCH₃ | 51.5 |
| 7 | 42.8 | 1' | 102.5 |
| 8 | 40.1 | 2' | 75.2 |
| 9 | 138.5 | 3' | 78.5 |
| 10 | 48.2 | 4' | 71.8 |
| 11 | 25.8 | 5' | 78.9 |
| 12 | 30.2 | 6' | 62.9 |
| 13 | 125.4 | ||
| 14 | 141.1 |
Experimental Protocols
Isolation of Borapetoside F
Borapetoside F was first isolated from the stems of Tinospora rumphii. The following is a generalized protocol based on the methods described for the isolation of clerodane diterpenoids from Tinospora species.
Methodology Details:
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Extraction: The air-dried and powdered stems of the plant material are exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated in vacuo to yield the crude methanolic extract.
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Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol. Borapetoside F, being a glycoside, is expected to concentrate in the more polar fractions, primarily the n-butanol fraction.
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Chromatographic Purification: The n-butanol fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing the presence of the target compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Borapetoside F.
Hepatotoxicity Evaluation in a Murine Model
A study investigated the potential hepatotoxicity of a mixture of borapetosides B, C, and F. The following protocol is adapted from this study and is relevant for assessing the liver safety profile of Borapetoside F.
Experimental Design:
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Animals: Male BALB/c mice.
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Health Status Models:
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Normal healthy mice.
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Health-compromised mice: Induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 6 mg/kg.
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Treatment Groups (for a 21-day study):
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Control (vehicle).
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Borapetoside F (specified dose, e.g., as part of a 500 mg/kg mixture of borapetosides B, C, and F) administered orally (p.o.) daily.
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LPS only (on day 1).
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Borapetoside F (daily p.o.) + LPS (single i.p. dose).
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Acute Toxicity Study: A single high dose of the test compound (e.g., 500 mg/kg of the borapetoside mixture) is administered.
